Bifeprunox Mesylate

D2 receptor pharmacology partial agonist binding affinity

Bifeprunox mesylate is the definitive high-intrinsic-activity D2 partial agonist reference standard (Ki=1.3 nM at D2Long, ~77-84% intrinsic activity vs ~61% for aripiprazole). It is indispensable for positioning novel candidates along the D2 efficacy continuum, benchmarking antipsychotic pharmacology, and serving as a positive control for metabolically neutral mechanisms (weight loss, favorable lipid changes). Direct procurement ensures reproducible, compound-specific outcomes in receptor pharmacology and behavioral studies.

Molecular Formula C25H27N3O5S
Molecular Weight 481.6 g/mol
CAS No. 350992-13-1
Cat. No. B018993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifeprunox Mesylate
CAS350992-13-1
Synonyms7-[4-([1,1’-Biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone Mesylate;  Du-127090; 
Molecular FormulaC25H27N3O5S
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
InChIInChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
InChIKeyONWKHSGOYGLGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifeprunox Mesylate (CAS 350992-13-1): A High-Potency D2/5-HT1A Partial Agonist for Antipsychotic Mechanism Research


Bifeprunox mesylate (CAS 350992-13-1) is the methanesulfonate salt form of bifeprunox (INN), an atypical antipsychotic compound that functions as a potent partial agonist at dopamine D2-like and serotonin 5-HT1A receptors [1]. It was advanced to Phase III clinical trials by Solvay Pharmaceuticals and Lundbeck for the maintenance treatment of schizophrenia before development was discontinued in 2009 due to insufficient efficacy relative to existing therapies [2]. The compound is currently used exclusively as a research tool for investigating the functional consequences of differential D2 receptor partial agonism and for benchmarking novel antipsychotic candidates in preclinical pharmacology studies.

Why Bifeprunox Mesylate Cannot Be Interchanged with Aripiprazole or Other D2 Partial Agonists in Research


Not all D2 partial agonists are pharmacologically equivalent, and substituting bifeprunox mesylate with aripiprazole or other in-class compounds introduces confounding variables that compromise experimental validity. Preclinical and computational modeling studies demonstrate that bifeprunox exhibits significantly higher D2 receptor intrinsic activity (~77-84% relative to full agonists) compared to aripiprazole (~61%) [1], and substantially higher potency at human D2Long receptors (Ki = 1.3 nM vs 9.6 nM for aripiprazole) [2]. These differences translate into functionally distinct postsynaptic D2 receptor activation profiles in primate models that cannot be recapitulated by alternative partial agonists [3]. For investigators conducting receptor pharmacology, behavioral studies, or comparative antipsychotic research, direct procurement of bifeprunox mesylate is essential to ensure reproducible, compound-specific outcomes.

Bifeprunox Mesylate Procurement Decision Guide: Quantitative Differentiation Evidence vs. Comparator Compounds


Superior D2 Receptor Binding Potency at Human Cloned Receptors Relative to Aripiprazole

Bifeprunox mesylate demonstrates approximately 7.4-fold higher binding affinity at human cloned D2Long receptors compared to aripiprazole. In a direct head-to-head comparative study, bifeprunox exhibited a Ki of 1.3 nM at human D2Long receptors and recognized 69% of receptors in the D2High state, whereas aripiprazole showed a Ki of 9.6 nM with 41% D2High recognition [1]. This difference in binding potency is accompanied by distinct D2High receptor upregulation profiles following chronic administration: 9 days of bifeprunox (0.25 mg/kg/day) increased D2High receptors by 102-129%, compared to 108-188% increase after 7 days of aripiprazole (1.5 mg/kg) [1].

D2 receptor pharmacology partial agonist binding affinity antipsychotic research

Higher D2 Receptor Intrinsic Activity Differentiates Bifeprunox Mesylate from Aripiprazole and Brexpiprazole

Bifeprunox mesylate exhibits higher intrinsic activity at dopamine D2 receptors than both aripiprazole and brexpiprazole, a property that defines its distinct functional profile. In in vitro functional assays measuring D2 receptor activation relative to the full agonist quinpirole, bifeprunox reaches 77-84% activity, compared to aripiprazole at 61% and brexpiprazole at 43% [1][2]. In CHO cells expressing low densities of human D2 receptors (a model more representative of physiological conditions), bifeprunox showed significantly higher maximal agonist effects than aripiprazole, with correspondingly lower antagonist activity [3]. This higher intrinsic activity correlates with the clinical observation that bifeprunox produced nausea and vomiting attributable to D2 receptor activation—a side effect profile consistent with its elevated intrinsic efficacy at D2 receptors [4].

intrinsic activity D2 partial agonism functional selectivity antipsychotic mechanism

Distinct Metabolic Profile: Body Weight Reduction and Favorable Lipid Effects Contrasting with Aripiprazole and Typical Antipsychotics

Bifeprunox mesylate exhibits a metabolic profile that differs markedly from both aripiprazole and conventional antipsychotics. In a 6-month Phase III clinical trial of 497 stable schizophrenia patients, patients receiving bifeprunox (20 mg or 30 mg daily) experienced weight loss and decreases in body mass index (BMI), along with favorable lipid changes including no increase in LDL and a modest rise in HDL [1]. In contrast, pooled safety analyses from Phase 2 and Phase 3 studies showed that aripiprazole had no significant effect on body weight gain or food intake, while bifeprunox significantly reduced body weight gain, food and water intake, and locomotor activity in rodent models [2]. Additional clinical analyses confirmed that bifeprunox patients experienced decreases in body weight, BMI, and prolactin levels, with an extrapyramidal side effect (EPS) profile similar to placebo [3].

metabolic side effects body weight lipid profile antipsychotic tolerability

Computationally Modeled Postsynaptic D2 Receptor Activation Profile Differentiates Bifeprunox from Aripiprazole in Primate Striatal Synapse Simulation

Computational modeling of striatal dopaminergic synapses reveals distinct postsynaptic D2 receptor activation patterns for bifeprunox mesylate compared to aripiprazole. Using a primate-calibrated computer model that simulates competition among dopamine, bifeprunox, and aripiprazole at pre- and postsynaptic receptors, researchers demonstrated that bifeprunox results in higher postsynaptic D2 receptor antagonism in rodent models, while aripiprazole yields higher D2 antagonism in primate models—a species-dependent divergence with significant translational implications [1]. Critically, only the highest dose of aripiprazole, but not bifeprunox, reached postsynaptic functional D2 receptor antagonism equivalent to 4 mg haloperidol in the primate model [1]. The model also identified a limited optimal window of functionality for D2 partial agonists, with bifeprunox occupying a distinct region of this therapeutic window compared to aripiprazole [1].

computational pharmacology synaptic modeling D2 receptor occupancy translational research

Lower Cataleptogenic Liability in Preclinical Models Contrasting with Haloperidol and Olanzapine via 5-HT1A-Dependent Mechanism

Bifeprunox mesylate demonstrates significantly lower cataleptogenic potential compared to conventional antipsychotics, a property mediated by its 5-HT1A receptor agonism. In a direct comparative study in mice, haloperidol, olanzapine, and risperidone produced marked catalepsy at clinically relevant doses, whereas bifeprunox produced little or no catalepsy at doses up to 40 mg/kg [1]. The cataleptogenic liability of bifeprunox was unmasked and enhanced when 5-HT1A receptors were blocked by pretreatment with the selective 5-HT1A antagonist WAY100635, confirming that 5-HT1A receptor activation is mechanistically responsible for the reduced EPS liability [1]. In a separate rat study, the propensity to induce catalepsy was inversely related to affinity at 5-HT1A receptors, with bifeprunox and other D2/5-HT1A compounds displaying a large separation between doses producing antipsychotic-like effects and those inducing catalepsy [2].

extrapyramidal symptoms catalepsy 5-HT1A agonism EPS liability

Validated Research Applications and Procurement Scenarios for Bifeprunox Mesylate (CAS 350992-13-1)


Benchmarking Novel D2 Partial Agonist Candidates in Receptor Occupancy and Functional Activity Assays

Bifeprunox mesylate serves as a high-intrinsic-activity reference standard for characterizing the functional efficacy spectrum of novel D2 partial agonist candidates. Its Ki of 1.3 nM at human D2Long receptors and 77-84% intrinsic activity (relative to full agonists) establish a well-defined upper bound for D2 partial agonism [10][8]. Researchers can use bifeprunox in side-by-side comparisons to position their compounds along the D2 efficacy continuum, particularly when differentiating between aripiprazole-like (~61% intrinsic activity) and bifeprunox-like (~77-84%) functional profiles [10]. This application is directly supported by the compound's use as a comparator in cariprazine development programs [9].

Investigating the Therapeutic Window Hypothesis for D2 Partial Agonists in Behavioral Pharmacology

The compound's distinct intrinsic activity profile makes it an essential tool for studies examining the relationship between D2 receptor activation magnitude and behavioral outcomes. Preclinical data demonstrate that bifeprunox reduces apomorphine-induced climbing behavior in mice (ED50 = 0.1 mg/kg) and conditioned avoidance response in rats (ED50 = 0.8 mg/kg) while maintaining a wide separation from cataleptogenic doses [10][8]. This profile enables researchers to probe the upper boundary of the D2 partial agonist therapeutic window before D2 overactivation triggers adverse effects such as nausea, vomiting, or behavioral disruption [9].

Metabolic Tolerability Studies Examining Antipsychotic-Associated Weight and Lipid Changes

Bifeprunox mesylate is uniquely positioned as a research tool for investigating mechanisms underlying antipsychotic-induced metabolic side effects, specifically as a reference compound that produces weight loss and favorable lipid changes rather than weight gain [10]. Clinical trial data showing decreases in body weight, BMI, and prolactin, coupled with rodent studies demonstrating reduced body weight gain and food intake relative to aripiprazole and haloperidol, establish bifeprunox as a positive control for studying weight-reducing or metabolically neutral antipsychotic mechanisms [10][8]. Researchers investigating the molecular pathways linking D2/5-HT1A receptor pharmacology to metabolic outcomes can employ bifeprunox to dissociate efficacy signals from adverse metabolic effects [9].

Computational Modeling and Translational Pharmacology Studies of Species-Dependent Synaptic Effects

The well-documented translational disconnect between bifeprunox's robust preclinical efficacy and limited clinical performance makes it a critical case study for computational pharmacology research [10]. The primate-calibrated synaptic model that successfully predicted differential postsynaptic D2 activation patterns for bifeprunox versus aripiprazole provides a validated framework for investigating species-dependent drug effects [10]. Researchers developing next-generation computational models of dopaminergic synapses can use bifeprunox experimental data—including its D2 occupancy values, intrinsic activity measurements, and behavioral pharmacology outcomes—as calibration and validation datasets [10]. Additionally, the compound serves as a reference for studies examining how active human metabolites (present for aripiprazole but not bifeprunox) influence clinical efficacy predictions [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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